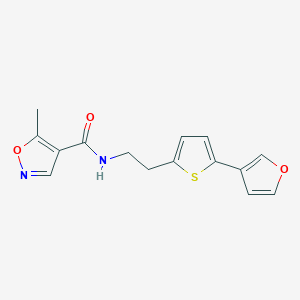

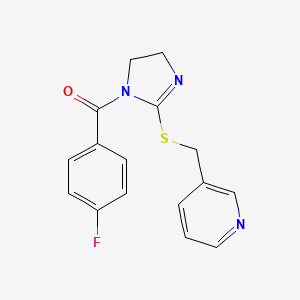

![molecular formula C21H31N3O4S2 B3019215 1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine CAS No. 904823-40-1](/img/structure/B3019215.png)

1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel pyrazole derivatives has been a subject of interest due to their potential antimicrobial properties. In one study, a series of pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moieties were synthesized using a one-pot reaction strategy. This involved the reaction of various substituted aminoazopyrazole derivatives with compounds such as 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one. The synthesis process was carefully designed to yield compounds with potential antimicrobial activities, and the structures of the resulting compounds were confirmed using spectral data .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential as antimicrobial agents. The compounds synthesized in the study mentioned above were characterized using various spectroscopic techniques, including IR, UV, 1H NMR spectroscopy, and mass spectrometry. These techniques provided detailed information about the molecular structure, such as the presence of sulfonyl groups and the substitution pattern on the pyrazole ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions. The sulfonylation of 4-amino-1H-pyrazoles, for instance, was performed using p-toluenesulfonyl chloride to obtain various sulfonylated aminopyrazoles. The reactivity of the sulfonyl chloride with the amino group on the pyrazole ring is a key step in the formation of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. The presence of sulfonyl groups and the specific substituents on the pyrazole ring can affect properties such as solubility, melting point, and reactivity. The antimicrobial evaluation of these compounds showed that some derivatives had higher activity than the reference drug, indicating that the specific arrangement of sulfonyl groups and other substituents plays a significant role in their biological activity. Interestingly, compounds with a single sulfonyl group were found to be more effective against bacteria and fungi than those with two sulfonyl groups .

Safety and Hazards

properties

IUPAC Name |

1-[1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-4-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O4S2/c1-15-11-13-23(14-12-15)30(27,28)20-16(2)22-24(17(20)3)29(25,26)19-9-7-18(8-10-19)21(4,5)6/h7-10,15H,11-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIGFZINDMBRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

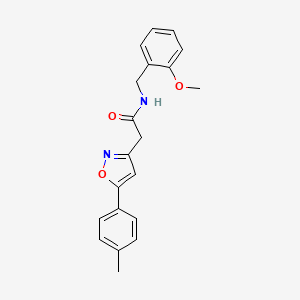

![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3019134.png)

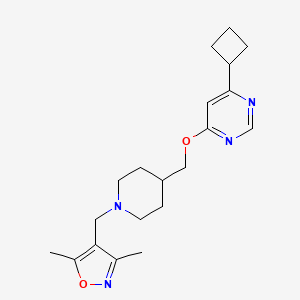

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3019138.png)

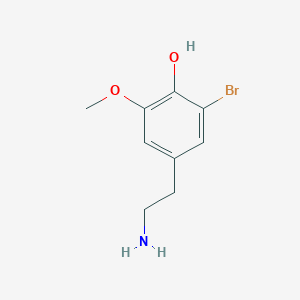

![N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019144.png)

![methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B3019145.png)

![2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol](/img/structure/B3019146.png)

![ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B3019150.png)

![3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3019152.png)